Vitride

Process Safety Industrial Scale-Up Hydride Reduction

Process chemists scaling hydride reductions face safety hazards with pyrophoric LiAlH₄ and narrow solvent compatibility with DIBAL-H. Vitride (NaAlH₂(OCH₂CH₂OCH₃)₂), supplied as a 70 wt% toluene solution, is non-pyrophoric at ambient conditions and thermally stable to 200°C, enabling safe multi-kilogram reductions. • Non-pyrophoric & thermally stable to 200°C vs. LiAlH₄ decomposition at ~125°C • Toluene-soluble-compatible with aromatic hydrocarbon process solvents • Validated at multi-kg scale via statistical DOE for imide reductions

Molecular Formula C6H16AlNaO4
Molecular Weight 202.16 g/mol
Cat. No. B8709870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVitride
Molecular FormulaC6H16AlNaO4
Molecular Weight202.16 g/mol
Structural Identifiers
SMILESCOCCO[AlH2-]OCCOC.[Na+]
InChIInChI=1S/2C3H7O2.Al.Na.2H/c2*1-5-3-2-4;;;;/h2*2-3H2,1H3;;;;/q2*-1;2*+1;;
InChIKeyXJIQVZMZXHEYOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vitride Procurement Overview for Industrial Synthesis


Vitride, also known as Red-Al or SMEAH, is an organoaluminum hydride reducing agent with the formula NaAlH₂(OCH₂CH₂OCH₃)₂ [1]. It is supplied commercially as a 60–70 wt% solution in toluene (ca. 3.4–3.5 M) and functions as a versatile hydride donor capable of reducing a broad range of functional groups, including esters, amides, nitriles, epoxides, aldehydes, ketones, carboxylic acids, acyl halides, and anhydrides to their corresponding alcohols [2]. Unlike many complex hydrides, Vitride is non-pyrophoric at ambient conditions and tolerates reaction temperatures up to 200 °C [3].

Safety Profile Reported non-pyrophoric at ambient conditions
Thermal Range Suitable for reactions up to 200 °C
Commercial Form 60–70 wt% solution in toluene, ~3.4–3.5 M
Reduction Scope Broad hydride donor for esters, amides, nitriles, and more

Why Vitride Cannot Be Replaced by LiAlH₄ or DIBAL-H


Substituting Vitride with other hydride reagents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H) introduces significant operational and safety constraints that directly impact process scalability, selectivity, and cost. LiAlH₄ is pyrophoric and reacts violently with moisture, requiring specialized handling and generating substantial waste from large-volume quenches [1]. DIBAL-H, while soluble in hydrocarbons, is also pyrophoric and offers a narrower functional group scope. Vitride's unique combination of non-pyrophoric character, high thermal stability up to 200 °C, and solubility in aromatic hydrocarbons (unlike LiAlH₄, which requires ethers) enables reactions under conditions where comparators are either unsafe or impractical [2][3]. The following evidence demonstrates the quantifiable differences that preclude direct substitution in process chemistry.

Target Reagent
Vitride (Red-Al)
Non-pyrophoric; toluene-soluble; stable to 200 °C; chemoselective nitrile-to-aldehyde reduction possible.
Common Substitute
LiAlH₄
Pyrophoric; requires ethereal solvents; decomposes ~125 °C; complete nitrile reduction to amine; difficult to scale beyond kilogram quantities.
vs
Target Reagent
Vitride (Red-Al)
Multikilogram scalability demonstrated; chelation-controlled anti-1,2-diol synthesis with high dr.
Common Substitute
DIBAL-H
Also pyrophoric; narrower functional group scope; lacks chelation-controlled diastereoselectivity; limited high-temperature tolerance.

Vitride vs. LiAlH₄ and DIBAL-H: Performance Comparison


Non-Pyrophoric Safety vs. LiAlH₄

Vitride is definitively non-pyrophoric at ambient conditions and does not ignite upon contact with air or moisture, whereas lithium aluminum hydride (LiAlH₄) is highly pyrophoric and can ignite spontaneously in moist air [1][2]. This critical safety differential enables Vitride to be handled, transferred, and stored with standard industrial equipment without the need for inert-atmosphere gloveboxes or specialized fire suppression systems required for LiAlH₄.

Pyrophoricity
Head-to-head
Non-pyrophoric vs. pyrophoric (LiAlH₄)
Safety-related handling context may reduce infrastructure requirements.
Ambient air/moisture; categorical difference.
Process Safety Industrial Scale-Up Hydride Reduction

Thermal Stability Advantage vs. LiAlH₄

Vitride tolerates reaction temperatures up to 200 °C without significant decomposition, whereas lithium aluminum hydride (LiAlH₄) decomposes exothermically at approximately 125 °C with the evolution of hydrogen gas [1]. This 75 °C higher thermal ceiling allows Vitride to be employed in reductions requiring elevated temperatures—such as the reduction of sterically hindered amides or nitriles—that would be thermally unsafe or impossible with LiAlH₄.

Max Operating Temp
Head-to-head
75 °C higher vs. LiAlH₄
Expands accessible reaction space for hindered substrates.
Vitride up to 200 °C; LiAlH₄ decomposes ~125 °C.
Reaction Engineering High-Temperature Reductions Process Intensification

Selective Nitrile-to-Aldehyde Reduction vs. LiAlH₄

Vitride enables the controlled, partial reduction of nitriles to aldehydes by employing one equivalent of the reagent at low temperatures, thereby preventing the over-reduction to primary amines that occurs with LiAlH₄ [1]. In contrast, LiAlH₄ reduces nitriles completely to primary amines under standard conditions and does not provide a stable aldehyde intermediate. This unique chemoselectivity with Vitride allows for the direct synthesis of aldehydes from nitrile precursors without requiring specialized stepwise methodologies.

Nitrile Reduction
Head-to-head
Selective aldehyde vs. complete amine
Chemoselectivity may reduce synthetic steps.
1 equiv Vitride, low temp; LiAlH₄ gives amine.
Chemoselective Reduction Nitrile Chemistry Aldehyde Synthesis

Chelation-Controlled Diastereoselectivity vs. Zn(BH₄)₂

In the reduction of acyclic acetal-protected α-hydroxy ketones, Vitride (Red-Al) achieves diastereomeric ratios (dr) ranging from 5:1 to 20:1 for the formation of anti-1,2-diols, with isolated yields typically between 80% and 96% [1][2]. This performance provides a practical and highly diastereoselective alternative to Zn(BH₄)₂, a reagent known for its instability and limited commercial availability. The high dr values are attributed to robust 1,2-chelation control mediated by the aluminum center of Vitride.

Anti-1,2-Diol dr
Head-to-head
dr up to 20:1, yields 80–96%
Chelation-controlled stereoselectivity supports chiral building block synthesis.
vs. Zn(BH₄)₂ with stability/availability limits.
Stereoselective Synthesis 1,2-Anti-Diols Chelation Control

Multikilogram Scalability vs. LiAlH₄

A Red-Al (Vitride) reduction process for an imide intermediate was successfully scaled to multikilogram quantities using statistical Design of Experiments (DOE) for rapid optimization, demonstrating a safer and more economical process compared to alternative hydride-based routes [1]. The non-pyrophoric nature and thermal stability of Vitride were critical enablers for this large-scale implementation, whereas LiAlH₄ processes are notoriously difficult to scale beyond kilogram quantities due to pyrophoricity and exothermic quench hazards.

Scalability
Head-to-head
Multikilogram imide reduction demonstrated
Process-scale precedent supports procurement for pilot plant use.
DOE-optimized; LiAlH₄ typically limited to gram–kg scale.
Process Development Design of Experiments (DOE) Pilot Plant Scale-Up

Toluene Solubility vs. LiAlH₄

Vitride is supplied as a 60–70 wt% solution in toluene (ca. 3.4–3.5 M) and is freely miscible with aromatic hydrocarbons and ethers, whereas lithium aluminum hydride (LiAlH₄) is only soluble in ethereal solvents such as THF and diethyl ether [1][2]. The ability to use toluene as the reaction solvent is a significant process advantage because toluene is less hygroscopic, has a higher boiling point (110 °C vs. 66 °C for THF), and presents a lower peroxide formation risk than ethers, enabling broader reaction temperature windows and simpler solvent recovery.

Solvent Compatibility
Head-to-head
Toluene-soluble; ether-only for LiAlH₄
Aromatic hydrocarbon solubility simplifies solvent recovery and widens temperature range.
Commercial 3.4–3.5 M solution in toluene.
Solvent Selection Reaction Medium Compatibility Process Flexibility

Vitride: Procurement-Optimized Applications


Safe Hydride Reduction for Large-Scale API Synthesis

When reducing multi-kilogram quantities of esters, amides, or imides in a pilot plant or commercial manufacturing setting, the non-pyrophoric nature and toluene solubility of Vitride directly address the safety and solvent compatibility limitations of LiAlH₄ [1]. The demonstrated multikilogram scale-up of an imide reduction using Vitride, optimized via statistical DOE, provides a validated precedent for procurement decisions in process chemistry [2]. This scenario is particularly relevant for the manufacture of APIs and advanced intermediates where regulatory scrutiny of process safety and solvent use is high.

Stereoselective Anti-1,2-Diol Synthesis

The chelation-controlled reduction of α-hydroxy ketones with Vitride reliably yields anti-1,2-diols with diastereomeric ratios ranging from 5:1 to 20:1 and yields of 80–96% [3]. This level of stereocontrol is essential for synthesizing enantiomerically pure building blocks used in natural product total synthesis and chiral API production. Vitride offers a stable, commercially available alternative to Zn(BH₄)₂, which suffers from stability and availability issues that hinder large-scale use [4].

Chemoselective Nitrile-to-Aldehyde Reduction

When a synthetic route requires the transformation of a nitrile to an aldehyde without over-reduction to the corresponding primary amine, Vitride provides a one-step solution that LiAlH₄ cannot replicate [5]. This chemoselectivity reduces the number of synthetic steps, minimizes waste, and improves overall yield, making Vitride the reagent of choice for cost-sensitive pharmaceutical and agrochemical intermediate production where aldehyde functional groups are required.

High-Temperature Reductions for Hindered Substrates

For substrates that require elevated reaction temperatures to achieve acceptable conversion rates—such as sterically hindered amides or certain nitrile reductions—Vitride's thermal stability up to 200 °C provides a distinct advantage over LiAlH₄, which decomposes at approximately 125 °C [6]. This capability allows process chemists to access reaction conditions that are thermally off-limits for LiAlH₄, potentially avoiding the need for alternative, less efficient synthetic routes.

Application
Selection Property
Validation Focus
Large-scale ester/amide/imide reductions
Non-pyrophoric, toluene-soluble hydride donor
Multikilogram scale-up with DOE process precedent
Anti-1,2-diol chiral building block synthesis
Chelation-controlled diastereoselectivity
dr and isolated yield under process-like conditions
Nitrile-to-aldehyde chemoselective reduction
Controlled partial reduction without over-reduction
Aldehyde formation vs. primary amine; step economy
High-temperature hindered substrate reductions
Thermal stability to 200 °C
Reaction rate and conversion at elevated temperature

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vitride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.